

A Comparative Guide to FASN Inhibitors: Fasnall vs. GSK2194069

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Compound of Interest

Compound Name: *Fasnall*

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This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of Fatty Acid Synthase (FASN), **Fasnall** and GSK2194069. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and development purposes.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention.^[1] By inhibiting FASN, the aim is to starve cancer cells of the lipids necessary for their rapid proliferation and survival. This guide focuses on two small molecule inhibitors, **Fasnall** and GSK2194069, detailing their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to generate this data.

Mechanism of Action

Fasnall is a thiophenopyrimidine that selectively targets the co-factor binding sites of FASN.^[2] ^[3] This mode of action disrupts the enzymatic activity required for fatty acid synthesis. However, recent research also suggests that **Fasnall** may act as a respiratory Complex I inhibitor, which could contribute to its anti-cancer effects through a mechanism independent of direct FASN inhibition.^{[4][5]}

GSK2194069 is a potent and specific inhibitor of the β -ketoacyl reductase (KR) domain of human FASN.[6] By binding to this essential catalytic domain, GSK2194069 effectively blocks the fatty acid elongation process.[7]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for **Fasnall** and GSK2194069 from various in vitro and in vivo studies.

Inhibitor	Assay Type	Target/Cell Line	IC50 Value	Reference
Fasnall	FASN Activity Assay (purified human enzyme)	FASN	3.71 μ M	[2][8]
	Acetate Incorporation	HepG2 cells	147 nM	[2]
	Glucose Incorporation	HepG2 cells	213 nM	[2]
Acetate Incorporation	BT474 cells	5.84 μ M	[2]	
GSK2194069	FASN KR Domain Inhibition	FASN	7.7 nM	[9][10]
FASN Inhibition (Acetoacetyl-CoA as substrate)	hFAS	29 nM	[7]	
Cell Proliferation	A549 cells	~15 nM	[10]	
FASN Enzyme Activity	LNCaP-LN3 cell lysate	60.4 nM	[8]	

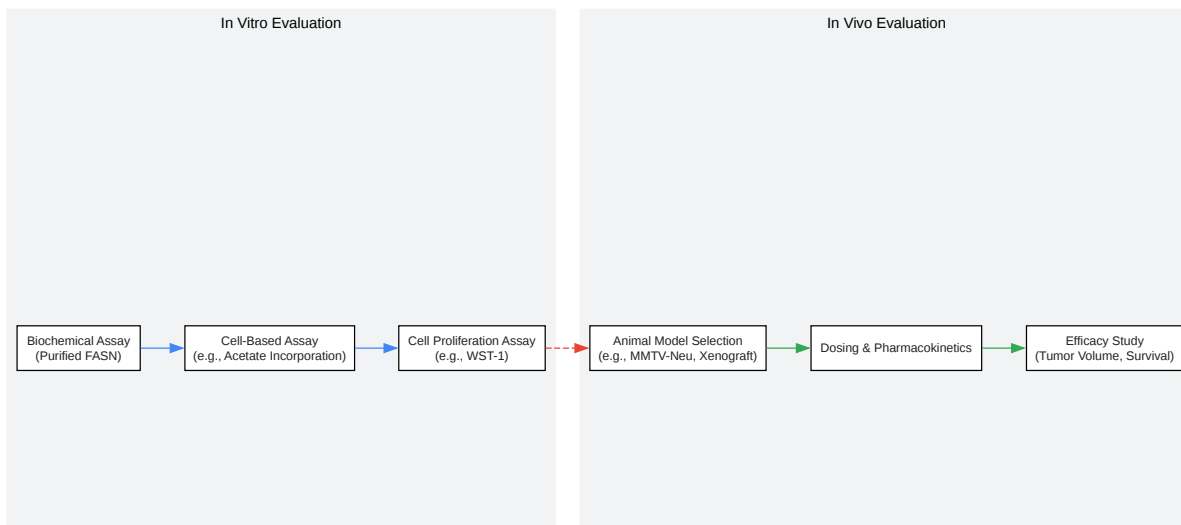
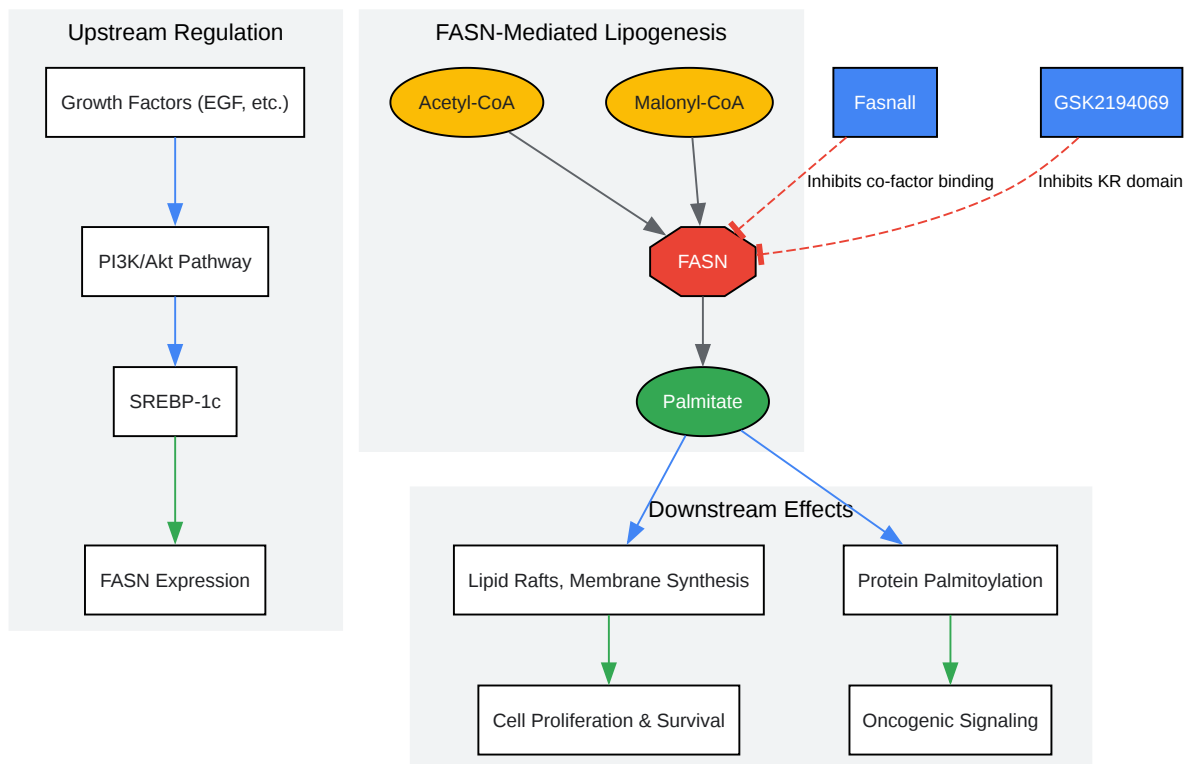
Table 1: Comparative In Vitro Efficacy of **Fasnall** and GSK2194069

Inhibitor	Animal Model	Cancer Type	Dosing Regimen	Observed Effects	Reference
Fasnall	MMTV-Neu	HER2+ Breast Cancer	15 mg/kg, intraperitoneally, twice weekly	Reduced tumor volume and increased median survival to 63 days.	[11]
GSK2194069	Not specified in detail in the provided search results	Various	Not specified in detail in the provided search results	Inhibition of tumor cell growth.	[6]

Table 2: Comparative In Vivo Efficacy of **Fasnall** and GSK2194069

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FASN signaling pathway in cancer and a general workflow for evaluating FASN inhibitors.



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